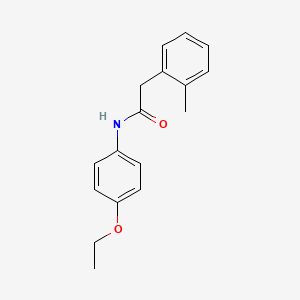
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone (PTQ) is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. PTQ belongs to the class of quinoline derivatives and has been extensively studied for its biological activity.
Mecanismo De Acción
The mechanism of action of 4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone is not fully understood, but it has been reported to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been reported to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been reported to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been reported to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone has several advantages for lab experiments, including its easy synthesis method and its potential therapeutic applications. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate its potential as a tool for studying the regulation of protein kinases and NF-κB. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone can be synthesized through a multistep reaction starting from 2-aminobenzophenone and 2-pyridinethiol. The first step involves the condensation of 2-aminobenzophenone with acetic anhydride and pyridine to form 2-acetylbenzophenone. The second step involves the reaction of 2-acetylbenzophenone with thioacetamide in the presence of ammonium acetate to form 2-acetylbenzothiazole. The final step involves the reaction of 2-acetylbenzothiazole with 4-bromobenzaldehyde in the presence of potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
4-phenyl-3-(2-pyridinylthio)-2(1H)-quinolinone has been extensively studied for its biological activity and has shown potential as a therapeutic agent in various diseases. This compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been reported to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Propiedades
IUPAC Name |
4-phenyl-3-pyridin-2-ylsulfanyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-20-19(24-17-12-6-7-13-21-17)18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)22-20/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTDCJRKXQARQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)

![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B5324956.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5324966.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324980.png)
![7-acetyl-N-propyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324994.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5325000.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5325005.png)